Pyridine hydrofluoride

Catalog No.
S1491417
CAS No.
62778-11-4
M.F
C5H6FN
M. Wt
99.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine hydrofluoride

CAS Number

62778-11-4

Product Name

Pyridine hydrofluoride

IUPAC Name

pyridine;hydrofluoride

Molecular Formula

C5H6FN

Molecular Weight

99.11 g/mol

InChI

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H

InChI Key

GRJJQCWNZGRKAU-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.F

Synonyms

Hydrogen Fluoride pyridine; Hydrogen Fluoride-pyridine Complex; Olah’s Reagent; PPHF; Poly(pyridine Fluoride); Pyridinium poly(hydrogen fluoride); Pyridinium polybifluoride; Olah’s Reagents; HF-pyridine

Canonical SMILES

C1=CC=[NH+]C=C1.[F-]

The exact mass of the compound Pyridine hydrofluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine hydrofluoride (CAS 62778-11-4), commercially standardized as Olah's reagent (comprising approximately 70% anhydrous hydrogen fluoride and 30% pyridine by weight), is a premier liquid fluorinating agent utilized extensively in pharmaceutical and fine chemical manufacturing [1]. As a stable poly(hydrogen fluoride) complex, it provides a highly concentrated source of nucleophilic fluoride and electrophilic hydrogen. The reagent is primarily procured for the direct hydrofluorination of alkenes and alkynes, the conversion of alcohols to alkyl fluorides, and the rapid ring-opening of epoxides [2]. By drastically reducing the volatility of hydrogen fluoride while maintaining potent acidic and nucleophilic reactivity, pyridine hydrofluoride bridges the gap between hazardous anhydrous HF and milder, less reactive amine-HF complexes, making it a critical raw material for scalable, atmospheric-pressure fluorination workflows [2].

Substituting pyridine hydrofluoride with other fluoride sources, such as anhydrous HF, triethylamine trihydrofluoride (Et3N·3HF), or tetrabutylammonium fluoride (TBAF), fundamentally alters process compatibility and reaction outcomes [1]. Anhydrous HF requires specialized, high-pressure Monel or Teflon reactor systems due to its extreme volatility (boiling point 19.5 °C), making it unsuitable for standard atmospheric-pressure glass or polymer-lined vessels. Conversely, milder substitutes like Et3N·3HF lack the necessary acidity to protonate unactivated alkenes or alkynes, often failing to initiate hydrofluorination without the addition of expensive transition-metal catalysts or hypervalent iodine promoters [2]. Furthermore, weaker fluoride sources frequently require prolonged heating (often >100 °C) for epoxide ring-opening, which degrades thermally sensitive pharmaceutical intermediates [3]. Consequently, replacing pyridine hydrofluoride compromises either process safety or chemical yield, necessitating its specific procurement for unactivated substrate fluorination.

Thermal Stability and Vapor Pressure Reduction vs. Anhydrous HF

Pyridine hydrofluoride significantly mitigates the handling hazards of neat hydrogen fluoride by forming a stable poly(hydrogen fluoride) complex. At room temperature, the equilibrium HF vapor pressure over the ~70% pyridine-HF solution is restricted to 90–100 Torr [1]. In stark contrast, anhydrous HF boils at 19.5 °C, exerting a vapor pressure exceeding 760 Torr at standard ambient temperatures. This stabilization allows pyridine hydrofluoride to remain in the liquid phase up to 50–55 °C, enabling fluorination reactions to proceed safely at atmospheric pressure in standard polyethylene or PTFE vessels without the need for pressurized cryogenic infrastructure [1].

Evidence DimensionEquilibrium vapor pressure at room temperature
Target Compound Data90–100 Torr (remains liquid up to 50–55 °C)
Comparator Or BaselineAnhydrous HF (>760 Torr, boiling point 19.5 °C)
Quantified Difference>85% reduction in ambient vapor pressure
ConditionsRoom temperature atmospheric handling in standard polymer vessels

Eliminates the capital expenditure required for high-pressure Monel reactors, allowing standard pilot plants to perform direct fluorinations safely.

Epoxide Ring-Opening Efficiency vs. Tetrabutylammonium Fluoride Sources

In the synthesis of vicinal fluorohydrins, pyridine hydrofluoride demonstrates vastly superior reaction kinetics compared to milder ammonium fluoride salts. For example, the nucleophilic ring-opening of sterically hindered epoxides (e.g., cis-but-2-ene-1,4-diol derivatives) using pyridine hydrofluoride achieves an 80% yield in just 3 hours at moderate temperatures [1]. In comparison, utilizing tetrabutylammonium bifluoride (Landini's reagent, Bu4NH2F3) for the same transformation requires 2.5 days of continuous heating at 115 °C to achieve comparable conversion [1]. The high acidity and concentrated fluoride availability of Olah's reagent bypass the sluggish SN2 kinetics associated with strictly nucleophilic fluoride sources.

Evidence DimensionReaction time and temperature for epoxide ring-opening
Target Compound Data3 hours at moderate temperature (80% yield)
Comparator Or BaselineBu4NH2F3 (2.5 days at 115 °C)
Quantified Difference20-fold reduction in reaction time and elimination of extreme heating requirements
ConditionsSynthesis of vicinal fluorohydrins from substituted epoxides

Drastically accelerates batch throughput and prevents the thermal degradation of sensitive pharmaceutical intermediates during scale-up.

Direct Hydrofluorination Capability vs. Triethylamine Trihydrofluoride

Pyridine hydrofluoride possesses the requisite superacidic character to directly hydrofluorinate unactivated alkenes, a transformation where milder amine-HF complexes fail. Olah's reagent can smoothly convert substrates like cyclohexene to cyclohexyl fluoride with yields approximating 80% under metal-free conditions [1]. By contrast, triethylamine trihydrofluoride (Et3N·3HF) is insufficiently acidic to protonate the alkene double bond; it remains unreactive toward unactivated alkenes unless paired with expensive transition-metal catalysts (e.g., Ru, Co) or potent oxidants [1]. Procurement of pyridine hydrofluoride thus streamlines the synthetic route by eliminating the need for catalytic additives.

Evidence DimensionDirect hydrofluorination yield of unactivated alkenes
Target Compound Data~80% yield (metal-free, direct addition)
Comparator Or BaselineEt3N·3HF (0% yield without metal catalysts/promoters)
Quantified DifferenceComplete enablement of metal-free hydrofluorination
ConditionsDirect electrophilic addition to unactivated alkenes (e.g., cyclohexene)

Lowers raw material costs and simplifies downstream purification by avoiding transition-metal catalysts in active pharmaceutical ingredient (API) synthesis.

Metal-Free Hydrofluorination of Alkenes and Alkynes in API Synthesis

Directly leveraging its high acidity and fluoride concentration, pyridine hydrofluoride is the reagent of choice for the hydrofluorination of unactivated unsaturated bonds [1]. It is heavily utilized in the synthesis of fluorinated aliphatic pharmaceutical intermediates where the exclusion of transition-metal catalysts is required to meet strict elemental impurity limits.

Rapid Synthesis of Fluorohydrins via Epoxide Opening

Due to its ability to open sterically hindered epoxides in hours rather than days, pyridine hydrofluoride is highly favored in the scalable production of vicinal fluorohydrins [2]. This application is critical for generating fluorinated building blocks for agrochemicals and advanced materials without subjecting the batch to prolonged, degrading thermal stress.

Halofluorination and Dediazoniation (Schiemann-Type) Reactions

The liquid stability and low vapor pressure of this complex make it an ideal solvent-reagent for halofluorination (when combined with N-bromosuccinimide) and the conversion of aryldiazonium salts to fluoroarenes [1]. It allows these highly exothermic, gas-evolving reactions to be conducted safely in standard PTFE-lined pilot reactors.

Related CAS

110-86-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (93.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (93.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (93.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

32001-55-1
62778-11-4

General Manufacturing Information

Pyridine, hydrofluoride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types